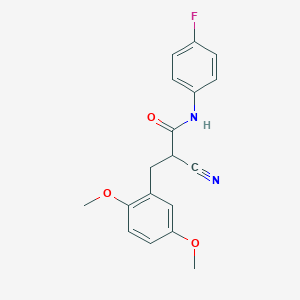![molecular formula C16H17N3O3 B2571446 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decan-2,4-dion CAS No. 1021126-39-5](/img/structure/B2571446.png)
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decan-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-Triazaspiro[4.5]decane-2,4-dione . It is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .
Synthesis Analysis
Spiroconnected N-alkoxyalkylpiperidine hydantoins, which include “8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .Molecular Structure Analysis
The molecular structure of “8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is complex. The 13 C NMR spectra of similar compounds contain most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm assigned to the carbon atoms of the hydantoin cycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” include the Strecker reaction of cyanohydrin with ammonium carbonate .Wissenschaftliche Forschungsanwendungen
Delta-Opioid-Rezeptor-Agonist
“8-Cinnamoyl-1,3,8-triazaspiro[4.5]decan-2,4-dion” wurde als ein neuer Chemotyp von Delta-Opioid-Rezeptor-Agonisten identifiziert . Diese Verbindung scheint an der orthosterischen Stelle zu binden, basierend auf Docking- und Molekulardynamiksimulationen . Die potenteste Agonist-Trefferverbindung ist selektiv für den Delta-Opioid-Rezeptor gegenüber einem Panel von 167 anderen GPCRs . Sie ist leicht gegenüber G-Protein-Signalisierung verzerrt und zeigt anti-allodynische Wirksamkeit in einem vollständigen Freund-Adjuvans-Modell von entzündungsbedingten Schmerzen bei männlichen und weiblichen C57BL/6-Mäusen . Dieser neu entdeckte Chemotyp steht im Gegensatz zu Molekülen wie SNC80, die hochwirksame Beta-Arrestin-Rekrutierer sind .
Potenzielle Anwendungen bei neurologischen Erkrankungen: Delta-Opioid-Rezeptoren sind ein klinisches Ziel für verschiedene neurologische Erkrankungen, darunter Migräne und chronische Schmerzen . Viele der klinisch getesteten Delta-Opioid-Agonisten teilen einen einzigen Chemotyp, der Risiken während der Medikamentenentwicklung birgt . Dieser neuartige Delta-Opioid-Rezeptor-Agonist-Chemotyp mit anti-allodynischer Wirksamkeit könnte als Alternative zu den aktuellen klinischen Kandidaten dienen .
Synthese von Spirohydantoinen
“this compound” ist ein nützliches Forschungsreagenz, das bei der Synthese von Spirohydantoinen aus basischen heterocyclischen Ketonen verwendet wird . Spirohydantoine sind eine Klasse von Verbindungen, die auf ihre potenziellen biologischen Aktivitäten untersucht wurden, darunter Antikonvulsiva, antimikrobielle und Antikrebsmittel.
Wirkmechanismus
Target of Action
The primary target of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric disorders .
Mode of Action
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction results in a slight bias towards G-protein signaling .
Biochemical Pathways
The interaction of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with the delta opioid receptor affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a critical role in pain perception, and its modulation can lead to anti-allodynic effects .
Pharmacokinetics
The pharmacokinetics of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile .
Result of Action
The molecular and cellular effects of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action include a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . This suggests that the compound could have potential therapeutic applications in the treatment of anemia .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile , which suggests that its action may be influenced by factors such as the physiological environment and the presence of other substances in the body.
Eigenschaften
IUPAC Name |
8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAXMRSCXFBFMM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

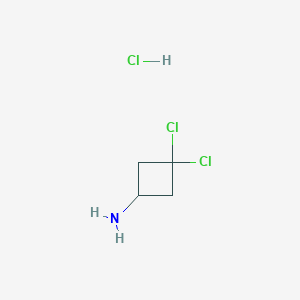
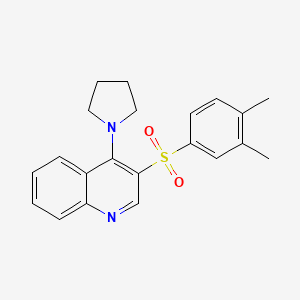

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)
![Ethyl 5-nitro-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2571368.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)
![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)
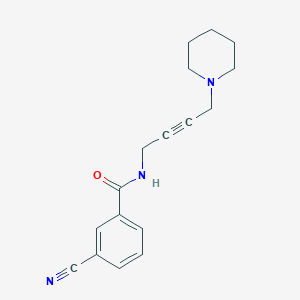
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)

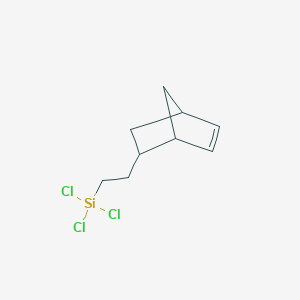
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2571384.png)
